![molecular formula C21H18N6O B2885408 4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine CAS No. 1207015-16-4](/img/structure/B2885408.png)
4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine” is a complex organic molecule that contains several functional groups including a piperidine ring, a thiophene ring, an oxadiazole ring, and a morpholine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The different rings would add a level of rigidity to the molecule, while the various functional groups could participate in a range of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in it. For instance, the sulfonamide group in the piperidine ring could potentially participate in substitution reactions . The oxadiazole ring might be involved in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings might increase its boiling point and melting point . The sulfonamide group could enhance its solubility in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with structural similarities to "4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine" have been synthesized and characterized, focusing on their potential as therapeutic agents due to their diverse biological activities. The synthesis involves multiple steps, including the reaction of specific precursors like benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives. These derivatives have been structurally elucidated using techniques such as NMR, IR, and mass spectral data, as well as single-crystal X-ray diffraction studies in some cases (H. Khalid et al., 2016), (Mamatha S.V et al., 2019).
Biological Activity
The synthesized compounds have shown remarkable biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for InhA protein. The presence of 1,3,4-oxadiazole and morpholine or piperidine functionalities contributes to their significant activity profiles, which are promising for therapeutic applications. One compound specifically demonstrated superior anti-TB activity with a minimal inhibitory concentration (MIC) of 3.12 µg/ml, highlighting its potential in anti-TB drug development (Mamatha S.V et al., 2019).
Molecular Docking and Enzyme Inhibition Studies
Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as enzymes. These studies help in identifying amino acid residues crucial for binding, offering insights into the mechanism of action at the molecular level. For instance, compounds have been screened against butyrylcholinesterase (BChE) enzyme, with molecular docking revealing important residues for ligand stabilization in the enzyme's active site (H. Khalid et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with biological targets in the body. For instance, sulfonamide derivatives have been known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-7-9-18(10-8-15)27-20(16-5-4-11-22-13-16)19(25-26-27)21(28)24-14-17-6-2-3-12-23-17/h2-13H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQAUMCAUQWAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.